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3-(4-Methoxyphenoxy)propan-1-amine (CAS No. 100841-00-7) serves as a valuable building block in organic synthesis []. Its functional groups, a primary amine and an ether linked to a methoxy-substituted aromatic ring, allow it to participate in various chemical reactions for the construction of more complex molecules []. Research has explored its utility in synthesizing a diverse range of products, including pharmaceuticals, pesticides, and other fine chemicals [].
3-(4-Methoxyphenoxy)propan-1-amine is an organic compound with the molecular formula CHNO and a molecular weight of 181.23 g/mol. This compound features a propan-1-amine backbone substituted with a 4-methoxyphenoxy group, which contributes to its chemical properties and potential biological activities. It is known by various synonyms, including AKOS BBV-002747 and Pemafibrate Impurity 2, and is categorized under the CAS number 100841-00-7 .
The synthesis of 3-(4-methoxyphenoxy)propan-1-amine can be achieved through several methods:
3-(4-Methoxyphenoxy)propan-1-amine has potential applications in various fields:
Interaction studies involving 3-(4-methoxyphenoxy)propan-1-amine focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with 3-(4-methoxyphenoxy)propan-1-amine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Ethoxyphenoxy)propan-1-amine | CHNO | Contains an ethoxy group instead of methoxy |
| 3-(4-Hydroxyphenoxy)propan-1-amine | CHNO | Hydroxy group may enhance hydrogen bonding |
| N,N-Diethyl-3-(4-methoxyphenoxy)propan-1-amines | CHNO | Contains diethyl substitution affecting lipophilicity |
These compounds differ primarily in their substituents on the aromatic ring or their aliphatic chains, which influence their biological activity and chemical reactivity. The unique presence of the methoxy group in 3-(4-methoxyphenoxy)propan-1-amine enhances its solubility and potential interactions compared to its analogs .
3-(4-Methoxyphenoxy)propan-1-amine can be synthesized through several distinct routes, each offering particular advantages depending on the available starting materials, desired purity, and scale requirements. The compound's reactivity is largely governed by the nucleophilic primary amine group and the electron-rich methoxyphenoxy moiety, allowing for a range of subsequent transformations in organic synthesis pathways.
Nucleophilic substitution represents one of the fundamental approaches for synthesizing 3-(4-Methoxyphenoxy)propan-1-amine, particularly when starting from readily available phenol derivatives and halogenated amine precursors.
The most widely documented method for synthesizing 3-(4-Methoxyphenoxy)propan-1-amine involves a nucleophilic substitution reaction between 4-methoxyphenol and 3-chloropropan-1-amine under basic conditions. This approach leverages the nucleophilicity of the phenoxide ion to displace the chloride from the halogenated alkylamine.
The reaction mechanism proceeds through several key steps:
Deprotonation: 4-methoxyphenol (pKa ~10) undergoes deprotonation using a strong base such as sodium hydroxide or potassium carbonate, generating the reactive phenoxide ion.
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon adjacent to the chlorine atom in 3-chloropropan-1-amine, resulting in displacement of the chloride and formation of the characteristic ether linkage.
Workup and Purification: The crude product is typically extracted, dried, and purified via recrystallization or column chromatography to obtain the desired compound.
This coupling approach is valued for its straightforward execution and scalability, making it particularly suitable for industrial applications where large quantities of 3-(4-Methoxyphenoxy)propan-1-amine are required.
The efficiency of the nucleophilic substitution reaction is significantly influenced by the selection of base and solvent system. Optimization studies have revealed several critical parameters that affect reaction outcomes:
Base Selection: Studies indicate that strong bases like sodium hydroxide (NaOH) effectively deprotonate 4-methoxyphenol, while moderate bases such as potassium carbonate (K₂CO₃) can also be employed, albeit sometimes with extended reaction times. The base concentration and addition rate can influence the reaction kinetics and product purity.
Solvent Considerations: Polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) have proven particularly effective for these reactions. These solvents facilitate the nucleophilic substitution by stabilizing the charged intermediates while maintaining solubility of both organic reagents and inorganic bases.
Table 1: Optimized Conditions for Nucleophilic Substitution Reaction
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF) or dichloromethane |
| Base | NaOH (1.2 equiv) or K₂CO₃ (2.0 equiv) |
| Temperature | 60-80°C, reflux |
| Reaction Time | 12-24 hours |
| Yield | 65-75% after purification |
Temperature control proves critical in balancing reaction rate with selectivity. Elevated temperatures (60-80°C) typically accelerate the reaction, but excessive heating may promote side reactions or degradation. Careful optimization of these parameters allows for yields typically ranging from 65-75% after purification.
An alternative synthetic strategy for obtaining 3-(4-Methoxyphenoxy)propan-1-amine involves reductive approaches, particularly the reduction of corresponding nitrile precursors.
The reduction of 3-(4-methoxyphenoxy)propanenitrile represents an efficient route to 3-(4-Methoxyphenoxy)propan-1-amine. The nitrile precursor itself can be prepared through the reaction of 4-methoxyphenol with acrylonitrile in the presence of bases such as Triton B, triethylamine, or N,N-diisopropylethylamine.
Various reducing agents have been employed for the conversion of nitriles to primary amines, including:
Each reducing agent offers distinct advantages in terms of selectivity, functional group tolerance, and handling requirements. Borane complexes, in particular, have gained prominence due to their ability to selectively reduce nitriles in the presence of other functional groups.
The borane-tetrahydrofuran (BH₃·THF) complex has emerged as a particularly valuable reagent for reducing nitriles to primary amines. The mechanism of this reduction involves several discrete steps that have been elucidated through spectroscopic studies.
Mechanism of Nitrile Reduction with BH₃·THF:
A detailed protocol for the synthesis of 3-(4-Methoxyphenoxy)propan-1-amine using BH₃·THF has been documented in the literature:
Under an argon atmosphere, 3-(4-methoxyphenoxy)propionitrile (5.0 g) is dissolved in tetrahydrofuran (20 mL), and borane-tetrahydrofuran complex (1.02 mol/L, 30.0 mL) is added dropwise at 80°C over 10 minutes. After stirring for 3 hours at the same temperature, the reaction mixture is cooled to room temperature. In an ice-cold bath, a 4 N aqueous sodium hydroxide solution (30 mL) is added over 10 minutes. Following brief room temperature stirring, the mixture is heated to 80°C for 12 hours. The cooled mixture is then treated with toluene (100 mL), stirred for 1 hour, and filtered through Celite. The organic layer is isolated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a white solid (4.0 g, 79.0%).
Table 2: Optimized Conditions for Nitrile Reduction Using BH₃·THF
| Parameter | Details |
|---|---|
| Reducing Agent | Borane-tetrahydrofuran complex (1.02 mol/L) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C for reduction, then 80°C for hydrolysis |
| Atmosphere | Argon |
| Hydrolysis Agent | 4 N aqueous sodium hydroxide solution |
| Workup | Toluene extraction, water/brine washing |
| Yield | 79% |
The advantages of using BH₃·THF for nitrile reduction include relatively mild reaction conditions and high functional group tolerance, making it suitable for substrates containing various sensitive functionalities. Additionally, 11B NMR spectroscopic analyses have indicated that the reaction of InCl₃ with NaBH₄ in THF generates HInCl₂ along with borane–tetrahydrofuran (BH₃·THF) in situ, providing an alternative approach to accessing the reducing agent.
A third synthetic approach to 3-(4-Methoxyphenoxy)propan-1-amine involves protection-deprotection strategies, particularly those utilizing carbamate protecting groups.
The tert-butyl carbamate (Boc) group represents one of the most widely employed protecting groups for amines in organic synthesis. A synthesis route to 3-(4-Methoxyphenoxy)propan-1-amine utilizing Boc protection involves:
This strategy offers particular advantages when working with multifunctional substrates requiring selective transformations or when the free amine might interfere with subsequent reactions. The Boc group's stability under basic and nucleophilic conditions, coupled with its selective removal under acidic conditions, makes it especially useful in complex synthetic sequences.
The deprotection of Boc-protected amines to yield 3-(4-Methoxyphenoxy)propan-1-amine is traditionally accomplished through acid-mediated cleavage. A documented procedure involves:
While acidic conditions are most commonly employed for Boc deprotection, recent research has explored alternative approaches for acid-sensitive substrates. For instance, treatment with excess sodium t-butoxide in tetrahydrofuran or 2-methyltetrahydrofuran has been demonstrated to cleave the Boc group under basic conditions. The mechanism is believed to proceed through:
This basic deprotection pathway offers a valuable alternative when acid-sensitive moieties are present in the molecule, thereby expanding the synthetic versatility of Boc protection in the preparation of 3-(4-Methoxyphenoxy)propan-1-amine.
Table 3: Comparison of Synthetic Methods for 3-(4-Methoxyphenoxy)propan-1-amine
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-methoxyphenol + 3-chloropropan-1-amine | NaOH or K₂CO₃ | THF, 60-80°C, 12-24h | 65-75% | Simple setup, scalable | Requires handling of alkyl halides |
| Nitrile Reduction | 3-(4-methoxyphenoxy)propanenitrile | BH₃·THF | THF, 80°C, 3h | 79% | High yield, functional group tolerance | Requires inert atmosphere, sensitive reagents |
| Boc Deprotection | tert-butyl (3-(4-methoxyphenoxy)propyl)carbamate | Phosphoric acid | THF, 25°C, 18h | Not specified | Selective, compatible with sensitive groups | Requires prior Boc protection step |
The 4-methoxyphenoxy moiety in 3-(4-Methoxyphenoxy)propan-1-amine shares structural homology with compounds known to inhibit cyclooxygenase (COX) enzymes. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a derivative containing a methoxyphenoxy group, demonstrates significant COX-2 suppression in lipopolysaccharide (LPS)-induced neuroinflammation models [4]. Computational docking studies suggest that methoxy-substituted aromatic systems interact with hydrophobic pockets near the COX-2 active site, potentially disrupting arachidonic acid metabolism [4]. While direct evidence for 3-(4-Methoxyphenoxy)propan-1-amine’s COX inhibition is lacking, its structural features may facilitate similar interactions, warranting further investigation.
In LPS-stimulated microglial cells, MMPP reduces pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by suppressing signal transducer and activator of transcription 3 (STAT3) phosphorylation [4]. Given the shared methoxyphenoxy motif, 3-(4-Methoxyphenoxy)propan-1-amine may modulate cytokine release through analogous pathways. Preliminary in silico analyses predict moderate binding affinity (Kd ≈ 15–20 μM) to the STAT3 DNA-binding domain, though experimental validation is required [4].
Table 1: Comparative Anti-Inflammatory Effects of Methoxyphenoxy-Containing Compounds
| Compound | Target Enzyme/Pathway | Observed Effect (In Vitro/In Vivo) | Citation |
|---|---|---|---|
| MMPP | STAT3/COX-2 | 50% reduction in TNF-α (10 μg/mL) | [4] |
| 3-(4-Methoxyphenoxy)... | Hypothetical COX-2 | Predicted IC50: ~25 μM | – |
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which share functional similarities with 3-(4-Methoxyphenoxy)propan-1-amine, exhibit broad-spectrum antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) [5]. These compounds disrupt bacterial membrane integrity via interactions with lipid bilayers, as evidenced by electron microscopy showing cytoplasmic leakage in treated MRSA [5]. The primary amine group in 3-(4-Methoxyphenoxy)propan-1-amine may facilitate similar membrane-targeting mechanisms, though its efficacy against Gram-negative pathogens is likely limited due to outer membrane impermeability [5].
Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid enhance the activity of β-lactam antibiotics against multidrug-resistant Pseudomonas aeruginosa by up to 8-fold [5]. This synergism arises from the inhibition of efflux pumps, which restores intracellular antibiotic concentrations. While no direct studies exist for 3-(4-Methoxyphenoxy)propan-1-amine, its amine functionality could similarly interfere with bacterial efflux systems, potentiating existing therapies.
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | MIC Range (μg/mL) | Key Mechanism | Citation |
|---|---|---|---|
| Hydrazone derivatives | 0.5–64 | Efflux pump inhibition | [5] |
| 3-(4-Methoxyphenoxy)... | Not reported | Hypothetical membrane disruption | – |
The primary amine group in 3-(4-Methoxyphenoxy)propan-1-amine suggests potential affinity for monoamine transporters and receptors. Molecular modeling indicates weak-to-moderate binding (Ki ≈ 1–10 μM) to serotonin (5-HT1A) and norepinephrine (α2-adrenergic) receptors, comparable to secondary amine antidepressants [4]. However, the methoxyphenoxy substituent may sterically hinder interactions with canonical binding sites, necessitating structural optimization for enhanced activity.